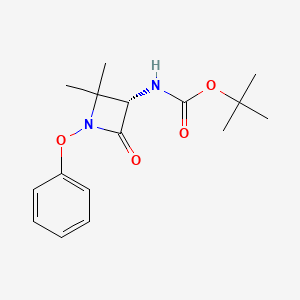
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a tert-butyl group, a dimethyl group, a phenoxy group, and a carbamate group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.
Addition of the Carbamate Group: The carbamate group can be added through a reaction with tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl group in the azetidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield phenolic compounds, while reduction could produce hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.
Industry: Use in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Another azetidinone derivative with antibiotic properties.
Cephalosporins: A class of β-lactam antibiotics similar to penicillin.
Carbapenems: Broad-spectrum antibiotics that also contain a β-lactam ring.
Uniqueness
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinone derivatives.
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl]carbamate |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)21-14(20)17-12-13(19)18(16(12,4)5)22-11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)/t12-/m1/s1 |
Clé InChI |
NRVFNYQJBYFPQY-GFCCVEGCSA-N |
SMILES isomérique |
CC1([C@@H](C(=O)N1OC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(C(C(=O)N1OC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


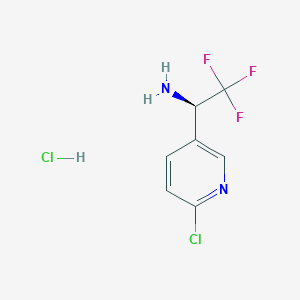


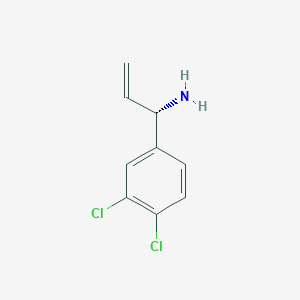


![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)


![Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)

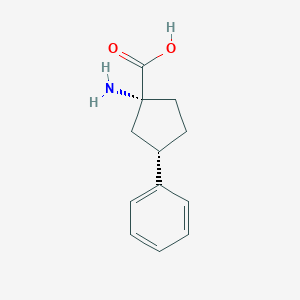
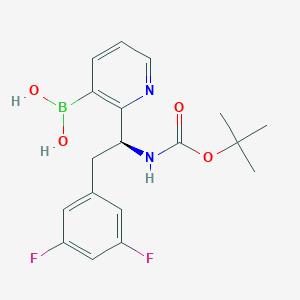
![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
